2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
This would involve a detailed study of the steps, reagents, and conditions required to synthesize the compound. It would also include yield, purity, and optimization of the synthesis process.Molecular Structure Analysis
This would involve studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, mass spectrometry, etc.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo, including its reactivity and stability under various conditions.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as melting point, boiling point, solubility, density, molar mass, etc.Scientific Research Applications
Synthesis and Characterization
Researchers have focused on synthesizing novel derivatives and complexes of pyrazole-acetamide to explore their potential applications. For instance, the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity due to the structural arrangement and hydrogen bonding interactions within these compounds (Chkirate et al., 2019). These findings suggest the utility of such compounds in developing antioxidant agents.
Biological and Pharmacological Activities
The exploration of pyrazole-acetamide derivatives extends into various biological activities, including antimicrobial, antitumor, analgesic, and anti-inflammatory effects:
Antimicrobial and Antitumor Activities : Certain pyrazole-acetamide derivatives have shown promising results in antimicrobial screening and in vitro antitumor evaluation against specific cancer cell lines, highlighting their potential as leads for developing new therapeutic agents (Aly et al., 2011); (El-Morsy et al., 2017).
Analgesic and Anti-inflammatory Actions : The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives have demonstrated their potential for toxicity assessment, tumor inhibition, and exhibiting analgesic and anti-inflammatory actions, which could be beneficial for developing new therapeutic drugs (Faheem, 2018).
Chemical Transformations and Molecular Interactions
Studies also focus on understanding the chemical transformations and molecular interactions involving pyrazole-acetamide derivatives. These investigations aim to elucidate the mechanisms underlying their biological activities and to optimize their pharmacological properties. For example, the synthesis of novel isoxazolines and isoxazoles through cycloaddition reactions of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has provided insights into the versatility of these compounds in synthesizing heterocyclic structures with potential biological activities (Rahmouni et al., 2014).
Safety And Hazards
This would involve studying the safety and hazards associated with the compound, including toxicity, flammability, environmental impact, etc.
Future Directions
This would involve discussing potential future research directions, applications, or improvements related to the compound.
Please note that the availability of this information would depend on the extent of research done on the specific compound. For a comprehensive analysis, I would recommend consulting scientific literature or databases, or reaching out to a subject matter expert in the field.
properties
IUPAC Name |
2-[5-amino-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4S/c1-30-15-9-14(10-16(11-15)31-2)24-17(29)12-28-19(23)18(22(26-28)33-3)21-25-20(27-32-21)13-7-5-4-6-8-13/h4-11H,12,23H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRPGANUTGZSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC=C4)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide |
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